molecular formula C21H21N3O5S B2871889 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 898433-23-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No. B2871889
M. Wt: 427.48
InChI Key: UZLYQAIWRXXCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pro-drug Potential

Research has indicated that derivatives similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide have potential applications as pro-drugs. Specifically, the synthesis of 5-substituted isoquinolin-1-ones, including those arylmethylated with nitrofuranylmethyl derivatives, has been explored for the biomimetic reduction-triggered release of therapeutic drugs in hypoxic solid tumors. This suggests a targeted approach for the delivery of anticancer drugs, leveraging the hypoxic environment of solid tumors for drug activation and release (Berry et al., 1997).

Anticancer Activity

Another application involves the synthesis and evaluation of new sulfonamide derivatives, including those similar to the compound of interest, for their pro-apoptotic effects in cancer cells. Studies demonstrate that certain sulfonamide derivatives can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated by the activation of p38 and ERK pathways. This suggests a potential use in cancer therapy by promoting apoptotic pathways in tumor cells (Cumaoğlu et al., 2015).

Synthesis and Characterization

Research also delves into the synthesis and characterization of various derivatives, focusing on the exploration of their pharmaceutical properties. For instance, the synthesis of quinazoline derivatives has been studied for their potential as diuretic and antihypertensive agents, demonstrating the broad applicability of such compounds in medicinal chemistry. This indicates a methodological interest in the synthesis of complex molecules for potential therapeutic use (Rahman et al., 2014).

Antimicrobial Study

The synthesis of novel sulfonamide derivatives, including those bearing structural similarities to the compound , has shown significant antimicrobial activity. These studies suggest that such compounds can be used to combat various bacterial and fungal infections, highlighting their potential in the development of new antimicrobial agents (Vanparia et al., 2010).

Inhibitory Effects on Protein Kinases

Isoquinolinesulfonamides have been identified as potent and selective inhibitors of cyclic AMP-dependent protein kinase and protein kinase C. This suggests a potential application in the regulation of various cellular processes, including cell proliferation and apoptosis, which are critical in cancer therapy and other diseases where protein kinase signaling pathways are dysregulated (Hidaka et al., 1984).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-24(26)18-7-9-19(10-8-18)30(27,28)22-14-20(21-6-3-13-29-21)23-12-11-16-4-1-2-5-17(16)15-23/h1-10,13,20,22H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYQAIWRXXCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

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